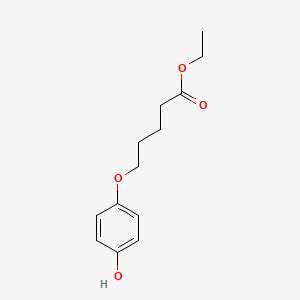

![molecular formula C14H23NO3 B3164533 (Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine CAS No. 893574-86-2](/img/structure/B3164533.png)

(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine

説明

Synthesis Analysis

A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . The synthesized compounds were characterized by 1H and 13C NMR and mass spectra and elemental analyses .科学的研究の応用

Branched Chain Aldehydes in Food Science

Branched aldehydes, including compounds similar to the one , play a crucial role in the flavor profile of various food products. Their formation and degradation from amino acids have been extensively reviewed, emphasizing their impact on food quality and consumer preferences. Smit et al. (2009) discuss the metabolic pathways involved in the production of these compounds in foods, offering insights into how to control their formation for desired flavor profiles in both fermented and non-fermented products (Smit, Engels, & Smit, 2009).

Renewable Feedstocks in Chemical Synthesis

The compound's structure suggests potential applications in synthesizing nitrogen-containing derivatives from renewable feedstocks, such as soybean oil. Biswas et al. (2008) review the utilization of soybean oil as a source for producing various nitrogen-containing materials, indicating the relevance of such chemical structures in developing sustainable and environmentally friendly products (Biswas, Sharma, Willett, Erhan, & Cheng, 2008).

Advanced Oxidation Processes for Degradation of Hazardous Compounds

The structure of the compound suggests its potential involvement in studies related to the degradation of hazardous compounds, including nitrogen-containing amino and azo compounds, using advanced oxidation processes. Bhat and Gogate (2021) provide a comprehensive review of the degradation of various nitrogen-containing compounds, highlighting the effectiveness of advanced oxidation processes in minimizing the environmental impact of such hazardous substances (Bhat & Gogate, 2021).

Sorbent Materials for Environmental Remediation

Amine-functionalized materials, closely related to the compound , are extensively used in environmental remediation, particularly for the removal of metal ions and other contaminants from water. The unique properties of these materials, such as chitosan, offer versatile applications in treating various pollutants. Reviews by Guibal (2004) and others provide insights into the mechanisms and effectiveness of such materials in environmental applications (Guibal, 2004).

作用機序

Target of Action

The primary targets of (Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine are diverse due to the presence of the trimethoxyphenyl (TMP) group. This group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .

Biochemical Pathways

The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The affected pathways and their downstream effects are diverse, ranging from anti-cancer effects to anti-fungal and anti-bacterial properties .

Pharmacokinetics

The structural backbones of natural products often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics .

Result of Action

The molecular and cellular effects of the compound’s action are diverse due to the TMP group. These compounds have displayed notable anti-cancer effects . Furthermore, select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties .

特性

IUPAC Name |

N-[(3,4,5-trimethoxyphenyl)methyl]butan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-6-10(2)15-9-11-7-12(16-3)14(18-5)13(8-11)17-4/h7-8,10,15H,6,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAOVMGJKHOVOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC(=C(C(=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propyl[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164478.png)

amine](/img/structure/B3164485.png)

![(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164487.png)

![(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B3164495.png)

![N-[(4-phenylphenyl)methyl]propan-1-amine](/img/structure/B3164512.png)

![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164516.png)

![2-methyl-N-[(4-phenylphenyl)methyl]propan-1-amine](/img/structure/B3164518.png)

![(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3164539.png)

![(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164555.png)

![(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164565.png)